(2S,3R)-2-aminoheptadecane-1,3-diol
Overview
Description
Sphinganine (d17:0), also known as dihydrosphingosine, is a bioactive sphingolipid. It is a long-chain base that plays a crucial role in the biosynthesis of complex sphingolipids. Sphinganine is involved in various cellular processes, including cell growth, differentiation, and apoptosis. It is a precursor for ceramide, which is a key molecule in the sphingolipid metabolism pathway .
Mechanism of Action
Heptadecasphinganine, also known as (2S,3R)-2-aminoheptadecane-1,3-diol, is a sphingoid base precursor of ceramide . This compound plays a vital role in cell regulation, cell growth modulation, and signal transmission .
Target of Action
The primary targets of Heptadecasphinganine are proteins involved in the sphingolipid biosynthesis pathway . It interacts with these proteins to influence the production of ceramide, a key component of the cell membrane .
Mode of Action
Heptadecasphinganine interacts with its targets by binding to the active sites of enzymes involved in the sphingolipid biosynthesis pathway . This interaction can inhibit the activity of protein kinase C , a key enzyme in this pathway, leading to changes in the production of ceramide .
Biochemical Pathways
Heptadecasphinganine is involved in the sphingolipid biosynthesis pathway . By inhibiting protein kinase C, it can perturb the normal function of this pathway, leading to alterations in the production of ceramide . This can have downstream effects on various cellular processes, including cell growth and signal transmission .
Result of Action
The inhibition of protein kinase C by Heptadecasphinganine can lead to a decrease in the production of ceramide . This can result in changes to the cell membrane’s composition and function, potentially affecting cell growth and signal transmission . In addition, the accumulation of Heptadecasphinganine can stimulate apoptosis , or programmed cell death.
Biochemical Analysis
Biochemical Properties
Heptadecasphinganine participates in biochemical reactions within the cell. It is an isomer of sphinganine and has been found to inhibit the growth of certain fungi, such as Candida glabrata and Candida albicans . The nature of these interactions involves the compound binding to the active site of target proteins, disrupting their normal function, and preventing the catalysis of key biochemical reactions .
Cellular Effects
The effects of Heptadecasphinganine on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to inhibit the growth of certain fungi by disrupting their normal biochemical functions . This suggests that Heptadecasphinganine may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Heptadecasphinganine involves its interaction with target proteins within the cell. By binding to the active site of these proteins, Heptadecasphinganine disrupts their normal function and prevents the catalysis of key biochemical reactions . This can lead to changes in gene expression and potentially influence the activation or inhibition of enzymes.
Temporal Effects in Laboratory Settings
Given its role in inhibiting the growth of certain fungi, it is plausible that its effects may vary over time, depending on factors such as the stability of the compound, its rate of degradation, and the long-term effects on cellular function .
Metabolic Pathways
Heptadecasphinganine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphinganine (d17:0) can be synthesized through the decarboxylating condensation of serine with palmitoyl-CoA, yielding a keto intermediate (2-oxosphinganine), which is then reduced by NADPH to form sphinganine . This method involves the use of specific enzymes and cofactors to facilitate the reaction.
Industrial Production Methods
In industrial settings, sphinganine is typically produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are engineered to produce sphinganine by manipulating their metabolic pathways. The fermentation process is followed by extraction and purification steps to obtain high-purity sphinganine .
Chemical Reactions Analysis
Types of Reactions
Sphinganine undergoes various chemical reactions, including:
Oxidation: Sphinganine can be oxidized to form sphinganine-1-phosphate, a bioactive lipid involved in cell signaling.
Reduction: The keto intermediate (2-oxosphinganine) can be reduced to form sphinganine.
Substitution: Sphinganine can undergo substitution reactions to form different sphingolipid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: NADPH is commonly used as a reducing agent in enzymatic reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Sphinganine-1-phosphate: Formed through oxidation.
Ceramide: Formed through the acylation of sphinganine.
Scientific Research Applications
Sphinganine has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in chromatographic and mass spectrometry analyses of sphingolipids.
Biology: Involved in the study of cell growth, differentiation, and apoptosis.
Medicine: Research on sphinganine’s role in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the production of bioactive lipids and as a component in cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
Sphingosine: Another long-chain base involved in sphingolipid metabolism.
Ceramide: A key molecule in the sphingolipid pathway, formed from sphinganine.
Sphinganine-1-phosphate: A bioactive lipid formed from the oxidation of sphinganine.
Uniqueness
Sphinganine is unique due to its role as a precursor for ceramide and its involvement in the sphingolipid biosynthesis pathway. Unlike sphingosine, sphinganine lacks a double bond, which affects its biological activity and interactions with other molecules .
Properties
IUPAC Name |
(2S,3R)-2-aminoheptadecane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQUQCFJDMSIJF-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390606 | |
Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32164-02-6 | |
Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?
A1: Heptadecasphinganine, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], heptadecasphinganine was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.
Q2: How does the presence of heptadecasphinganine in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?
A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like heptadecasphinganine can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of heptadecasphinganine in these A-active glycolipids compared to other long-chain bases.
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